An In-depth Technical Guide to the Synthesis of 10-Undecynoic Acid from Castor Oil
An In-depth Technical Guide to the Synthesis of 10-Undecynoic Acid from Castor Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 10-undecynoic acid, a valuable bifunctional molecule, utilizing castor oil as a renewable feedstock. The process is primarily a two-stage conversion involving the pyrolysis of a castor oil derivative to yield an intermediate, 10-undecenoic acid, which is subsequently converted to the final product, 10-undecynoic acid. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthesis pathway and experimental workflows.
Introduction
10-Undecynoic acid is a fatty acid derivative of significant interest in various fields, including pharmaceuticals, polymers, and fine chemicals, owing to its terminal alkyne and carboxylic acid functionalities.[1][2] Castor oil, a non-edible vegetable oil, serves as an abundant and sustainable starting material for its synthesis.[1] The primary component of castor oil, ricinoleic acid, is the key precursor for this chemical transformation.
The synthesis route involves two main steps:
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Pyrolysis: Thermal cracking of ricinoleic acid (or its esters) to produce 10-undecenoic acid (also known as undecylenic acid) and heptanal.[3]
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Conversion: Transformation of the terminal alkene of 10-undecenoic acid into an alkyne to yield 10-undecynoic acid.
This guide will delve into the technical details of each of these stages.
Stage 1: Pyrolysis of Castor Oil Derivatives to 10-Undecenoic Acid
The initial step in the synthesis is the thermal cleavage of ricinoleic acid, the major fatty acid in castor oil (80-90%).[2][4] This can be achieved through the pyrolysis of castor oil directly, or its transesterified form, methyl ricinoleate.[3][5] The pyrolysis reaction cleaves the C11-C12 bond of the ricinoleate molecule to yield methyl 10-undecenoate and heptanal.[6] The methyl ester is then hydrolyzed to 10-undecenoic acid.[3]
This protocol is a synthesized representation based on common practices in the field.[5][6][7]
Materials:
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Methyl ricinoleate (produced by transesterification of castor oil)
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Continuous pilot-plant scale pyrolysis reactor
-
Distilled water
Procedure:
-
Prepare a mixture of methyl ricinoleate and 25% distilled water.
-
Set the pyrolysis reactor temperature to the desired level (e.g., 530-575 °C).
-
Introduce the mixture into the reactor at a constant mass flow rate (e.g., 400 g/h).
-
Maintain a specific residence time within the reactor (e.g., 17-32 seconds).
-
The pyrolysis products, primarily methyl undecenoate and heptanal, are collected after condensation.
-
The resulting bio-oil is then subjected to fractional distillation to separate methyl undecenoate from heptanal and other byproducts.
-
The purified methyl undecenoate is then hydrolyzed to 10-undecenoic acid.
The yield of 10-undecenoic acid and heptanal is highly dependent on the pyrolysis conditions, particularly the temperature.
| Starting Material | Pyrolysis Temperature (°C) | Residence Time (s) | 10-Undecenoic Acid Yield (%) | Heptanal Yield (%) | Reference |
| Ricinoleic Acid | 530 | 17-32 | 17.8 | 15.2 | [5] |
| Castor Oil | 530 | 17-32 | 16.5 | - | [5] |
| Castor Oil | 550 | - | 36.0 | 24.8 | [8] |
| Methyl Ester | 530 | 17-32 | - | 20.7 | [5] |
| Methyl Ricinoleate | 562 (Optimal) | - | 47.9 (as methyl ester) | 28.0 | [7] |
Note: Yields can vary based on reactor design and other process parameters.
Stage 2: Conversion of 10-Undecenoic Acid to 10-Undecynoic Acid
The second stage of the synthesis involves the conversion of the terminal double bond of 10-undecenoic acid into a triple bond. This is typically achieved through a two-step process: bromination of the alkene followed by a double dehydrobromination.[9]
The following protocol is based on the procedure described in Organic Syntheses.[9]
Part A: Bromination of 10-Undecenoic Acid
-
Dissolve 50 g (0.271 mole) of 10-undecenoic acid in 210 ml of dry ether in a flask equipped with a stirrer.
-
Cool the solution to below 0°C using an ice bath.
-
Add approximately 15 ml of bromine dropwise with constant stirring, maintaining the temperature below 0°C, until the color of bromine persists.
-
Remove excess bromine by adding a few drops of 10-undecenoic acid until the color disappears.
-
The resulting solution of 10,11-dibromohendecanoic acid in ether is used directly in the next step.
Part B: Dehydrobromination
-
In a 3-liter three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, prepare sodamide (NaNH2).
-
Introduce 1.5 liters of liquid ammonia into the flask.
-
With stirring, add 1.2–1.5 g of anhydrous ferric chloride as a catalyst.
-
Add 6 g of metallic sodium in portions to convert the iron salt to catalytic iron.
-
After the evolution of hydrogen ceases, add the remainder of the sodium (total of 27.7 g, 1.2 g atoms) in pieces and stir for an additional 30 minutes.
-
Slowly add the ethereal solution of 10,11-dibromohendecanoic acid from Part A to the sodamide suspension.
-
Stir the reaction mixture for 6 hours.
-
After an additional hour of stirring (with the condenser removed), slowly add an excess of solid ammonium chloride (40 g, 0.74 mole) to destroy any remaining sodamide.
-
Allow the ammonia to evaporate overnight.
-
Add 400–500 ml of water to the residue and stir until all solids are dissolved.
-
Acidify the aqueous solution containing the sodium salt of the product with 6N hydrochloric acid.
-
Extract the product with three 200-ml portions of ether.
-
Combine the ethereal extracts, wash with water until the aqueous phase has a pH of 5–6, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Fractionally distill the residual oil under vacuum. Collect the fraction boiling at 124–130°C/3 mm.
-
Recrystallize the collected fraction twice from petroleum ether (b.p. 30–60°) to obtain white crystals of 10-undecynoic acid.
| Step | Reactants | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| Dehydrobromination | 10,11-Dibromohendecanoic Acid | Sodamide in liquid ammonia | 10-Undecynoic Acid | 38-49 | 42.5-43 | [9] |
Conclusion
The synthesis of 10-undecynoic acid from castor oil represents a viable and sustainable route to a valuable chemical intermediate. The process, while involving high-temperature pyrolysis and cryogenic conditions for the subsequent conversion, is well-established. The yields are moderate to good, and the starting material is a non-edible, renewable resource. This guide provides the foundational technical information for researchers and professionals looking to explore or optimize this important chemical transformation. Further research may focus on improving the efficiency and environmental footprint of the pyrolysis step and developing alternative, milder methods for the alkyne formation.
References
- 1. Undecylenic acid: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 6. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
